4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling of the Thiazole and Pyrrolidine Rings: This step involves the coupling of the thiazole and pyrrolidine rings through a nucleophilic substitution reaction.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the coupled product with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It is explored as a lead compound for drug development due to its bioactive properties.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: Lacks the thiazole and pyrrolidine rings, making it less complex and potentially less bioactive.
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Similar structure but without the fluorine substitution, which may affect its reactivity and biological activity.
Uniqueness
4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity. The combination of the thiazole and pyrrolidine rings also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c1-10-8-11(15)2-3-13(10)22(19,20)17-12-4-6-18(9-12)14-16-5-7-21-14/h2-3,5,7-8,12,17H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCJYRTWIRTGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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